

Application Notes and Protocols for NS19504

Electrophysiology Patch-Clamp Studies

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Compound of Interest

Compound Name: NS19504

Cat. No.: B1662380

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These application notes provide detailed protocols for the electrophysiological characterization of **NS19504**, a potent and selective positive modulator of large-conductance Ca^{2+} -activated potassium (BK) channels, also known as KCa1.1 channels. The following sections are designed for researchers, scientists, and drug development professionals working with this compound.

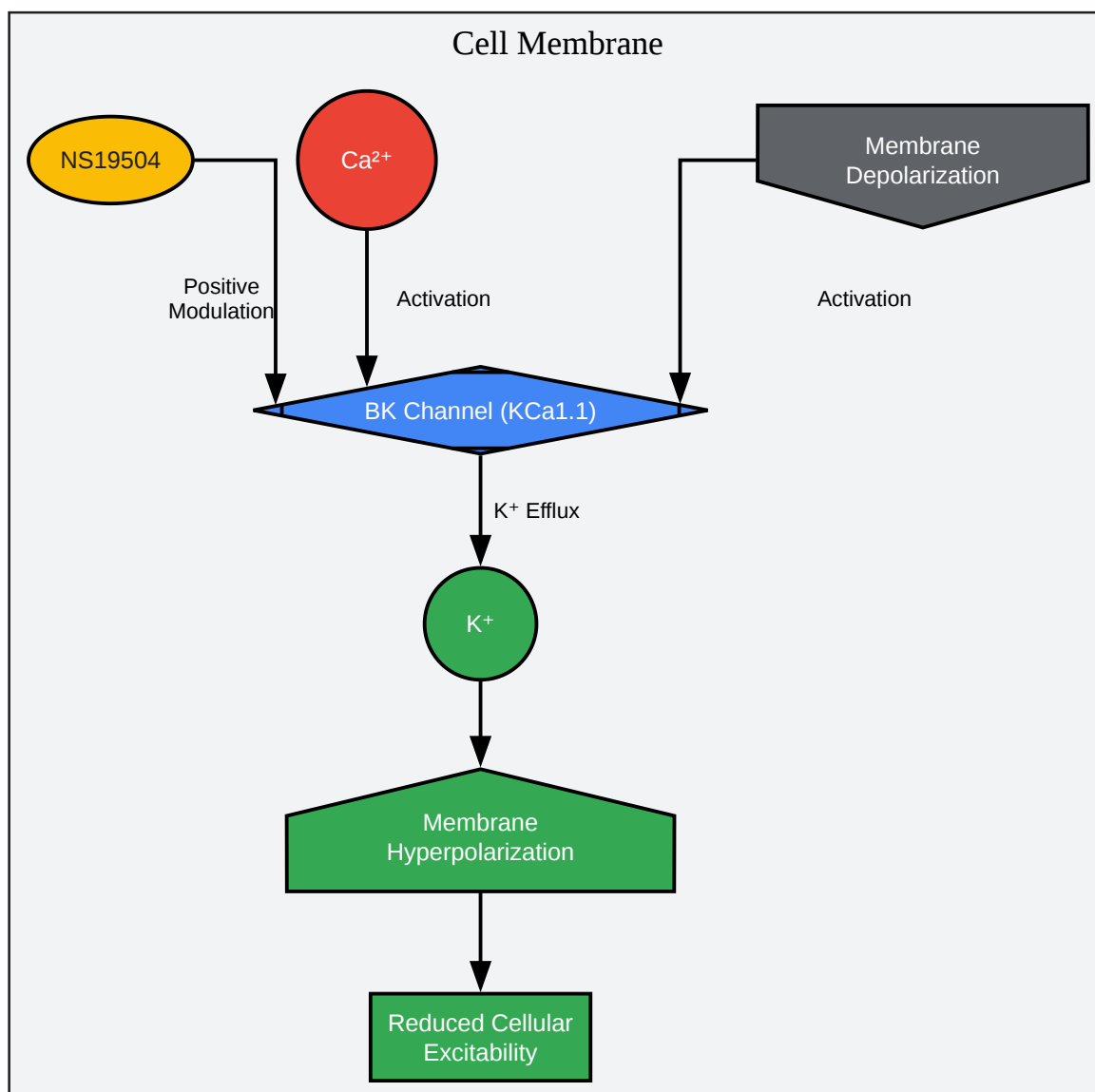
Introduction

NS19504 is a small molecule that activates BK channels, leading to membrane hyperpolarization and reduced excitability in various cell types.^{[1][2][3]} It has been shown to relax bladder smooth muscle by activating BK channels, suggesting its potential therapeutic use in conditions like overactive bladder.^{[1][2]} Electrophysiology, particularly the patch-clamp technique, is the gold standard for characterizing the effects of compounds like **NS19504** on ion channel function. This document outlines detailed protocols for whole-cell and inside-out patch-clamp recordings to study the effects of **NS19504** on BK channels, primarily in a heterologous expression system like Human Embryonic Kidney 293 (HEK293) cells.

Mechanism of Action

NS19504 acts as a positive modulator of BK channels.^{[1][2]} This means it enhances the channel's open probability in the presence of activating stimuli, namely membrane depolarization and elevated intracellular calcium ($[\text{Ca}^{2+}]_i$). The primary mechanism of action is a leftward shift in the voltage-activation curve of the BK channel, meaning the channel opens at more negative membrane potentials for a given intracellular calcium concentration.^{[1][4]} This

leads to an increase in K⁺ efflux, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability.



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Figure 1: Signaling pathway of **NS19504** action on BK channels.

Data Presentation

The following tables summarize the key quantitative data for **NS19504**.

Parameter	Value	Cell Type	Assay	Reference
EC50	11.0 ± 1.4 µM	HEK293	Thallium Flux Assay	[1][4]
Voltage Shift ($\Delta V_{1/2}$)	-60 mV	HEK293 expressing hBK	Electrophysiology	[1][4]
Concentration for Voltage Shift	10 µM	HEK293 expressing hBK	Electrophysiology	[1][4]
Effective Concentration Range	0.3 - 10 µM	HEK293 expressing hBK	Electrophysiology	[1]

Table 1: Pharmacological and Electrophysiological Properties of **NS19504**.

Experimental Protocols

The following are detailed protocols for whole-cell and inside-out patch-clamp recordings to investigate the effects of **NS19504** on BK channels expressed in HEK293 cells.

Cell Culture and Transfection

- **Cell Line:** Use a stable cell line expressing the human BK channel (hSlo1, KCNMA1) or transiently transfect HEK293 cells with a plasmid encoding the channel.
- **Culture Conditions:** Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 humidified incubator.
- **Transfection (for transient expression):** Transfect cells at 50-70% confluency using a suitable transfection reagent. Co-transfect with a marker gene (e.g., GFP) to identify transfected cells for recording. Recordings can typically be performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Protocol

This configuration is ideal for studying the overall effect of **NS19504** on the BK channel population in a cell.

Solutions:

Solution	Component	Concentration (mM)
External (Bath) Solution	NaCl	140
KCl	4	
CaCl ₂	2	
MgCl ₂	1	
HEPES	10	
Glucose	10	
pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm		
Internal (Pipette) Solution	K-Aspartate	120
KCl	20	
MgCl ₂	1	
HEPES	10	
EGTA	1	
Mg-ATP	4	
Na ₂ -GTP	0.3	
pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm		
Free [Ca ²⁺] can be adjusted by adding CaCl ₂ and calculated using software like MaxChelator.		

Table 2: Solutions for Whole-Cell Patch-Clamp Recording.

Recording Procedure:

- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Cell Plating: Plate cells on glass coverslips 1-2 days before the experiment.
- Recording:
 - Transfer a coverslip to the recording chamber and perfuse with the external solution.
 - Approach a cell with the patch pipette while applying positive pressure.
 - Form a giga-ohm seal ($>1\text{ G}\Omega$) by applying gentle suction.
 - Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
 - Allow the cell to stabilize for a few minutes before starting the recording.
- Voltage-Clamp Protocol:
 - Hold the cell at a holding potential of -80 mV.
 - Apply depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments for 200 ms).
 - Record the resulting outward K⁺ currents.
- **NS19504** Application:
 - Prepare stock solutions of **NS19504** in DMSO. Dilute to the final desired concentration in the external solution just before application.
 - Apply **NS19504** via the perfusion system.
 - Repeat the voltage-clamp protocol in the presence of the compound to observe its effect on BK currents.

Inside-Out Patch-Clamp Protocol

This configuration is used to study the direct effect of **NS19504** on the intracellular face of the BK channel.

Solutions:

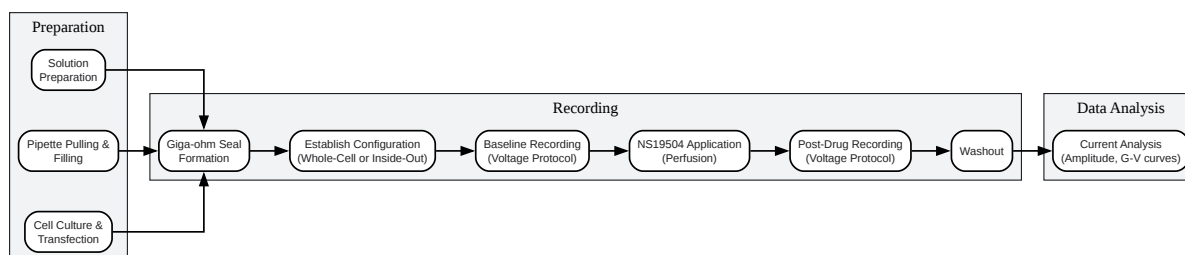
Solution	Component	Concentration (mM)
Pipette (Extracellular) Solution	NaCl	140
KCl	4	
CaCl ₂	2	
MgCl ₂	1	
HEPES	10	
pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm		
Bath (Intracellular) Solution	KCl	154
HEPES	10	
EGTA	5	
pH adjusted to 7.2 with KOH, Osmolarity ~300 mOsm		
Free [Ca ²⁺] is set to a specific concentration (e.g., 0.3 μ M) by adding a calculated amount of CaCl ₂ .		

Table 3: Solutions for Inside-Out Patch-Clamp Recording.

Recording Procedure:

- Pipette and Cell Preparation: Same as for the whole-cell protocol.
- Recording:

- Form a giga-ohm seal in the cell-attached mode.
- Excise the patch of membrane by pulling the pipette away from the cell. The intracellular side of the membrane will now be facing the bath solution.
- Voltage-Clamp Protocol:
 - Apply voltage ramps (e.g., from -120 mV to +80 mV) or voltage steps to elicit channel activity. A holding potential of -90 mV can be used.[2]
- **NS19504** Application:
 - Apply **NS19504** directly to the bath solution to expose the intracellular side of the channel to the compound.
 - Record channel activity before and after the application of **NS19504**.



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Figure 2: Experimental workflow for patch-clamp analysis of **NS19504**.

Selectivity Profile

NS19504 exhibits a favorable selectivity profile. It has been shown to have no significant effect on NaV, CaV, SK, and IK channels in functional tests.[1] A broader screen against 68 different receptors also demonstrated good selectivity.[5]

Troubleshooting

- No/small BK currents:
 - Confirm channel expression via other methods (e.g., Western blot, immunocytochemistry).
 - Ensure appropriate intracellular Ca²⁺ concentration in the pipette solution for whole-cell or bath solution for inside-out recordings.
 - Check for rundown of the current; use ATP and GTP in the internal solution to minimize this.
- Unstable seal:
 - Ensure clean solutions and glassware.
 - Use healthy, well-adhered cells.
 - Fire-polish the pipette tips.
- Compound precipitation:
 - Ensure the final DMSO concentration is low (typically <0.1%).
 - Prepare fresh dilutions of **NS19504** for each experiment.

By following these detailed protocols and application notes, researchers can effectively characterize the electrophysiological properties of **NS19504** and its effects on BK channels.

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